molecular formula C20H25NO B12729479 Glemanserin, (R)- CAS No. 132553-87-8

Glemanserin, (R)-

Cat. No.: B12729479
CAS No.: 132553-87-8
M. Wt: 295.4 g/mol
InChI Key: AXNGJCOYCMDPQG-FQEVSTJZSA-N
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Chemical Reactions Analysis

Glemanserin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glemanserin has been used extensively in scientific research due to its selective antagonism of the 5-HT2A receptor . Its applications include:

Comparison with Similar Compounds

Glemanserin is compared with other similar compounds such as:

Glemanserin’s uniqueness lies in its role as the first truly selective 5-HT2A ligand, paving the way for the development of more potent and selective antagonists .

Properties

CAS No.

132553-87-8

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

(R)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m0/s1

InChI Key

AXNGJCOYCMDPQG-FQEVSTJZSA-N

Isomeric SMILES

C1CN(CCC1[C@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3

Origin of Product

United States

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